2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
Scientific Research Applications
Efficacy and Safety in Psychotic and Mood Disorders
Compounds with structural similarities to the query have been explored for their efficacy and safety in treating psychotic and mood disorders. Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy in the short-term treatment of schizophrenia and acute bipolar depression. Its unique pharmacodynamic profile offers a low risk of inducing metabolic or cardiac abnormalities, highlighting its potential in psychiatric medication (Pompili et al., 2018).
Synthetic Development and Biological Potential
The synthesis and biological applications of compounds such as 1,3-thiazolidin-4-ones and their analogs have been extensively studied. These compounds, including rhodanines and glitazones, have shown significant pharmacological importance. Their synthesis, dating back to the mid-19th century, has evolved with the development of green chemistry methodologies, underscoring their potential in medicinal chemistry (Santos et al., 2018).
Herbicide Efficiency and Environmental Fate
The environmental fate and efficiency of mesotrione, a structurally related herbicide, demonstrate its safe use in agriculture with minimal risks to humans, non-target organisms, and the environment. This emphasizes the relevance of such compounds in developing sustainable agricultural practices (Carles et al., 2017).
Chemical Transformations and Biological Properties
The synthesis and transformation of phosphorylated derivatives of 1,3-azoles have been explored for their chemical and biological properties. These derivatives exhibit a range of activities, including insecticidal and antimicrobial effects, showcasing the versatility of such compounds in chemical synthesis and potential therapeutic applications (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The exact mode of action can vary depending on the specific derivative and target. Indole derivatives often work by binding to specific receptors and modulating their activity .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These can include pathways related to inflammation, cancer, HIV, and more .
Pharmacokinetics
The ADME properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are known to have good bioavailability .
Result of Action
The molecular and cellular effects of indole derivatives can include a wide range of outcomes, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors like pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-[2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O2S/c20-15-6-5-11(9-16(15)21)22-19-23-12(10-27-19)7-8-24-17(25)13-3-1-2-4-14(13)18(24)26/h1-6,9-10H,7-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYLISUHEDQJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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